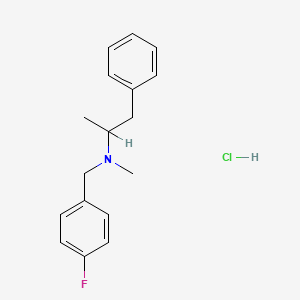
Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- is a chemical compound that belongs to the class of phenethylamines This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom and a dimethyl group attached to the alpha carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- typically involves the following steps:
Starting Materials: The synthesis begins with phenethylamine and p-fluorobenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Reaction Steps:
Purification: The final product is purified using recrystallization or chromatography techniques to obtain the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to carry out the nucleophilic substitution and methylation reactions.
Continuous Flow Systems: Continuous flow systems may be employed to enhance reaction efficiency and yield.
Purification: Industrial purification methods include large-scale recrystallization and advanced chromatography techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenethylamine, N,alpha-dimethyl-N-(p-fluorobenzyl)-, hydrochloride, (+)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce amines or alcohols.
Substitution: :
Properties
CAS No. |
14898-11-4 |
|---|---|
Molecular Formula |
C17H21ClFN |
Molecular Weight |
293.8 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-N-methyl-1-phenylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C17H20FN.ClH/c1-14(12-15-6-4-3-5-7-15)19(2)13-16-8-10-17(18)11-9-16;/h3-11,14H,12-13H2,1-2H3;1H |
InChI Key |
RBNAHYYXNIYAKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CC2=CC=C(C=C2)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















